molecular formula C11H13F3N2O2S B1523880 2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate CAS No. 1333827-60-3

2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate

Cat. No.: B1523880
CAS No.: 1333827-60-3
M. Wt: 294.3 g/mol
InChI Key: UULBDTBPXYCHSL-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate” is a chemical compound with the CAS Number 1333827-60-3 .


Molecular Structure Analysis

The molecular formula of this compound is C11H13F3N2O2S . It has a molecular weight of 294.29 .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.407±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .

Scientific Research Applications

Novel Synthetic Routes and Derivatives

  • The synthesis of new S-thiocarbamates, showing a mechanism via a benzylic Newman–Kwart rearrangement, indicates the potential for creating novel compounds with unique properties for further research or industrial applications (Cǎproiu et al., 2014).

Heterocyclic Carbamates in Medicinal Chemistry

  • The development of carbamates derived from heterocyclic amines for potential therapeutic applications underscores the versatility of carbamate derivatives in drug design and pharmacology (Iriepa et al., 2004).

Applications in Organic Electronics

  • Research on efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off using iridium emitters, where carbamate derivatives serve as ancillary ligands, highlights the role of such compounds in enhancing the performance of optoelectronic devices (Jin et al., 2014).

Agricultural Applications

  • Studies on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole indicate the importance of carbamate derivatives in developing advanced formulations for pesticide delivery, aiming at enhanced efficiency and reduced environmental impact (Campos et al., 2015).

Organic Synthesis and Catalysis

  • Investigations into the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst in acylation reactions demonstrate the potential of incorporating carbamate functionalities to modify reactivity and selectivity in synthetic organic chemistry (Ishihara et al., 1996).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c12-11(13,14)6-18-10(17)16-9-15-7-4-2-1-3-5-8(7)19-9/h1-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULBDTBPXYCHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate
Reactant of Route 2
Reactant of Route 2
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2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate
Reactant of Route 6
2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate

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